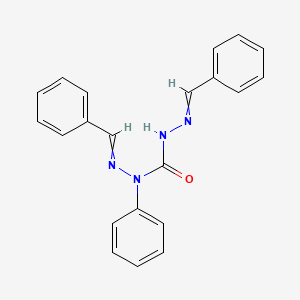![molecular formula C16H25O4P B14279413 Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate CAS No. 128894-13-3](/img/structure/B14279413.png)
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl and phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aldehyde or ketone under basic conditions. One common method is the Pudovik reaction, where diethyl phosphite reacts with an aldehyde in the presence of a base to form the desired phosphonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Aplicaciones Científicas De Investigación
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl [(hydroxy)(phenyl)methyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Dibenzyl [(hydroxy)(phenyl)methyl]phosphonate: Contains benzyl groups instead of ethyl groups.
Uniqueness
Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate is unique due to the presence of the cyclopentyl moiety, which can influence its chemical reactivity and biological activity. The combination of the cyclopentyl and phenyl groups with the phosphonate functionality provides distinct properties compared to other similar compounds.
Propiedades
Número CAS |
128894-13-3 |
|---|---|
Fórmula molecular |
C16H25O4P |
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl(phenyl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C16H25O4P/c1-3-19-21(18,20-4-2)15(14-10-6-5-7-11-14)16(17)12-8-9-13-16/h5-7,10-11,15,17H,3-4,8-9,12-13H2,1-2H3 |
Clave InChI |
IKPRPQWENAUAQR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=CC=C1)C2(CCCC2)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)



![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)

